

discovery and history of 5-Chloroisochroman

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Compound of Interest

Compound Name: 5-Chloroisochroman

Cat. No.: B15233173

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An In-depth Technical Guide on the Proposed Discovery and Synthesis of 5-Chloroisochroman

Disclaimer: As of late 2025, a thorough review of scientific literature and patent databases reveals no specific publications detailing the discovery, history, or synthesis of **5-Chloroisochroman**. This document, therefore, presents a prospective guide for its synthesis based on established chemical principles and analogous reactions reported for structurally similar compounds. The experimental protocols and data are adapted from published methods for related chlorinated and fluorinated isochroman derivatives.

Introduction

Isochromans are a class of bicyclic ether heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules. The introduction of a halogen atom, such as chlorine, onto the aromatic ring of the isochroman scaffold can significantly influence its physicochemical properties and biological activity. This guide outlines a proposed synthetic pathway to the novel compound **5-Chloroisochroman**, providing detailed hypothetical experimental protocols and expected outcomes based on analogous reactions.

Proposed Synthesis of 5-Chloroisochroman

The most plausible synthetic route to **5-Chloroisochroman** would likely proceed through a key intermediate, 5-chloro-2-vinylbenzaldehyde. The synthesis of this precursor and its subsequent cyclization are detailed below.

Synthesis of the Precursor: 5-Chloro-2-vinylbenzaldehyde

A potential pathway to 5-chloro-2-vinylbenzaldehyde is proposed, starting from commercially available 2-bromo-4-chlorobenzaldehyde.

Experimental Protocol:

- **Stille Coupling:** To a solution of 2-bromo-4-chlorobenzaldehyde (1.0 eq) in anhydrous toluene, add vinyltributyltin (1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
- The reaction mixture is heated to 110 °C and stirred under an inert atmosphere for 12 hours.
- Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of potassium fluoride.
- The mixture is stirred for 1 hour, and the resulting precipitate is filtered off.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 5-chloro-2-vinylbenzaldehyde.

Cyclization to 5-Chloroisochroman

With the precursor in hand, an acid-catalyzed intramolecular hydroalkoxylation is a viable method for the formation of the isochroman ring.

Experimental Protocol:

- **Reduction of the Aldehyde:** To a solution of 5-chloro-2-vinylbenzaldehyde (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.
- The reaction is stirred for 1 hour at 0 °C and then allowed to warm to room temperature.
- The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding (5-chloro-2-vinylphenyl)methanol.
- Acid-Catalyzed Cyclization: The crude (5-chloro-2-vinylphenyl)methanol is dissolved in anhydrous dichloromethane, and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq), is added.
- The reaction mixture is stirred at room temperature for 4 hours.
- The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography on silica gel to afford **5-Chloroisochroman**.

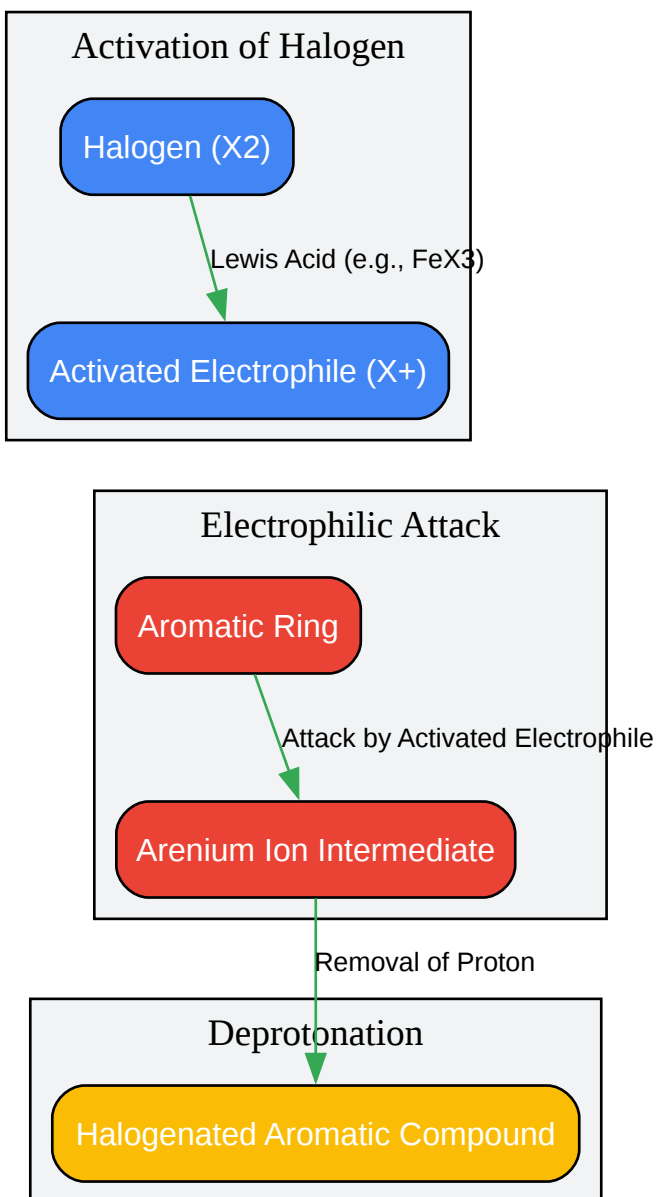
Quantitative Data (Based on Analogous Fluorination Reaction)

No quantitative data for the synthesis of **5-Chloroisochroman** is available. However, the following table summarizes the yields for the synthesis of analogous anti-4-fluoro-1-alkoxyisochromans from 5-chloro-2-vinylbenzaldehyde, as reported in the literature.^[1] This data provides an estimate of the potential efficiency of the cyclization step.

Entry	Alcohol	Product	Yield (%)
1	Methanol	anti-4-fluoro-1-methoxy-5-chloroisochroman	65
2	Ethanol	anti-4-fluoro-1-ethoxy-5-chloroisochroman	72
3	Propanol	anti-4-fluoro-1-propoxy-5-chloroisochroman	70
4	2-Fluoroethanol	anti-4-fluoro-1-(2-fluoroethoxy)-5-chloroisochroman	68
5	2-Cyanoethanol	anti-4-fluoro-1-(2-cyanoethoxy)-5-chloroisochroman	60

Visualizations

Proposed Synthetic Pathway for 5-Chloroisochroman



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References

- 1. d-nb.info [d-nb.info]
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